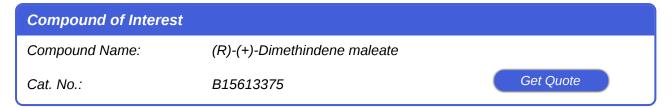


A Comparative Assessment of the Sedative Effects of Dimethindene Enantiomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative and antihistaminic properties of the enantiomers of Dimethindene, (R)-(-)-Dimethindene and (S)-(+)-Dimethindene. The information is supported by experimental data to aid in research and development.

Dimethindene is a first-generation H1 antagonist that exists as a racemic mixture of two enantiomers.[1] While the therapeutic activity of many chiral drugs resides in one enantiomer, the other may have different pharmacological properties or be inactive. Understanding the distinct effects of each Dimethindene enantiomer is crucial for optimizing its therapeutic use and minimizing side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological profiles of the Dimethindene enantiomers.



Enantiomer	H1 Receptor Affinity (pA2)	Muscarinic M2 Receptor Affinity (pKi)	Primary Reference Sedative Effect	
(R)-(-)- Dimethindene	9.42	-	Yes	[1]
(S)-(+)- Dimethindene	7.48	7.78	No	[1]

Table 1: Receptor Affinity and Sedative Potential of Dimethindene Enantiomers. The (R)-(-)-enantiomer is a potent H1 antagonist, which is associated with its sedative effects.[1][2] Conversely, the (S)-(+)-enantiomer shows significantly lower affinity for the H1 receptor but is a potent M2-selective muscarinic receptor antagonist.[1][3]



Study Parameter	Racemic Dimethinde ne (4 mg)	(R)-(-)- Dimethinde ne (2 mg)	(S)-(+)- Dimethinde ne (2 mg)	Placebo	Reference
Peripheral Antihistamine Activity	Significant inhibition of histamine-induced wheal and flare	Significant inhibition of histamine-induced wheal and flare	No significant difference from placebo	-	[4][5]
Central Sedative Effects (EEG)	Sedative effect comparable to (-)- enantiomer	Sedative effect observed	Spectral differences at a later time point	-	[4][5]
Subjective Sedation (SEVS)	Decreased scores (increased sleepiness)	Decreased scores (increased sleepiness)	Decreased scores (increased sleepiness)	-	[4][5]
Daytime Sleep Latency	Not Reported	Reduced (indicating sedation)	No significant difference from placebo	-	[2]

Table 2: Comparative Effects of Racemic Dimethindene and its Enantiomers in Human Studies. These studies highlight that the peripheral antihistamine and primary sedative effects reside with the (R)-(-)-enantiomer.[2][4][5] While the (S)-(+)-enantiomer did show some subjective sedative effects, it did not significantly impact objective measures like daytime sleep latency.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Receptor Binding and Functional Assays



- Objective: To determine the in vitro affinity of Dimethindene enantiomers for histamine H1 and muscarinic receptor subtypes.
- Methodology:
 - Tissue Preparation: Membranes from guinea-pig cerebral cortex or transfected cell lines expressing specific receptor subtypes are prepared.
 - Radioligand Binding: Competitive binding assays are performed using a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors, [3H]pirenzepine for M1 receptors).
 - Incubation: Membranes are incubated with the radioligand and varying concentrations of the Dimethindene enantiomers.
 - Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
 - Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
- Functional Assays (e.g., Guinea-Pig Ileum):
 - A segment of guinea-pig ileum is suspended in an organ bath containing a physiological salt solution.
 - The tissue is contracted by adding an agonist (e.g., histamine for H1, carbachol for muscarinic receptors).
 - The antagonistic effect of the Dimethindene enantiomers is measured by their ability to shift the concentration-response curve of the agonist to the right.
 - The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated.[6]

Assessment of Sedative Effects in Humans

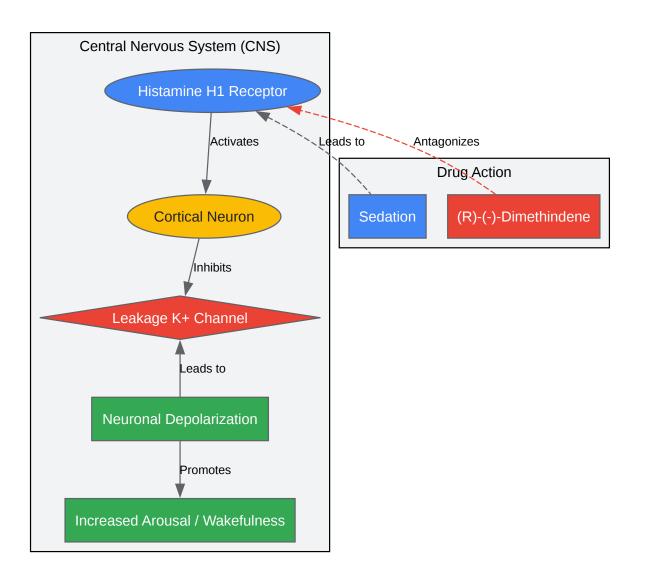


- Study Design: Double-blind, placebo-controlled, crossover studies are typically employed to minimize bias.[4][5]
- Objective Measures:
 - Electroencephalography (EEG):
 - EEG electrodes are placed on the scalp of healthy volunteers.
 - Resting EEG is recorded before and at multiple time points after drug administration.
 - Spectral analysis is performed to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta). An increase in slow-wave activity (delta and theta) and a decrease in alpha-wave frequency are indicative of sedation.[4][5]
 - Multiple Sleep Latency Test (MSLT):
 - Subjects are given several opportunities to nap at regular intervals (e.g., every 2 hours)
 throughout the day in a quiet, dark room.
 - The time it takes for the subject to fall asleep (sleep latency) is measured using polysomnography.
 - A reduction in mean sleep latency is a direct measure of increased physiological sleepiness.[2]
- Subjective Measures:
 - Visual Analogue Scales (VAS) for Sleepiness (SEVS):
 - Subjects rate their current level of sleepiness on a continuous line, typically 100 mm long, with anchors such as "very alert" and "very sleepy".
 - The distance from the "very alert" end is measured to provide a quantitative score of subjective sleepiness.[4][5]

Mandatory Visualizations



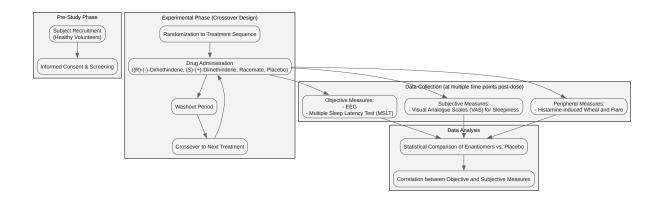
The following diagrams illustrate key concepts and workflows related to the sedative effects of Dimethindene enantiomers.



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Caption: Histamine H1 receptor signaling pathway and the mechanism of sedation.

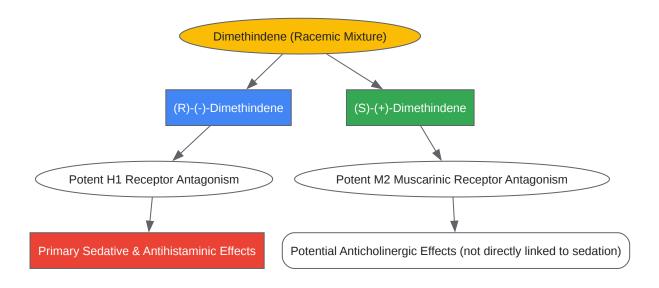




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Caption: Experimental workflow for assessing the sedative effects of Dimethindene enantiomers.





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Caption: Logical relationship of Dimethindene enantiomers and their primary pharmacological effects.

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